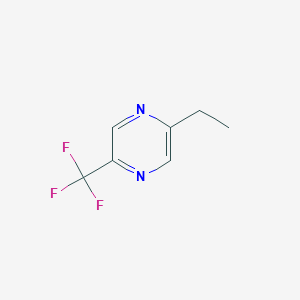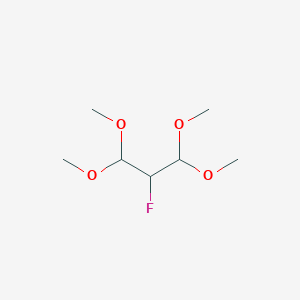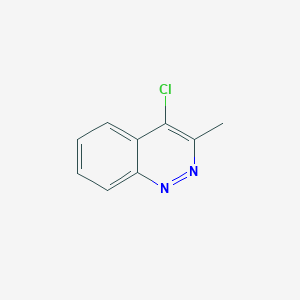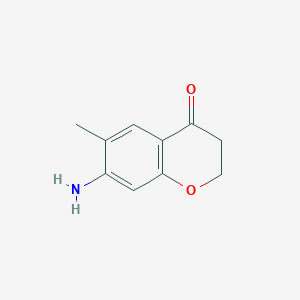
5-Ethyl-2-trifluoromethylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-trifluoromethylpyrazine is a heterocyclic aromatic compound with the molecular formula C7H7F3N2 It contains a pyrazine ring substituted with an ethyl group at the 5-position and a trifluoromethyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-trifluoromethylpyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-diaminopyridine with ethyl trifluoroacetate in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of pyrazine N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation using chlorine or bromine can introduce halogen atoms into the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Chlorine, bromine, sulfuric acid, acetic acid.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Amines.
Substitution: Halogenated pyrazines.
Aplicaciones Científicas De Investigación
5-Ethyl-2-trifluoromethylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-trifluoromethylpyrazine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to antimicrobial or antifungal effects. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparación Con Compuestos Similares
2-Ethylpyrazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Trifluoromethylpyrazine: Lacks the ethyl group, affecting its reactivity and applications.
5-Methyl-2-trifluoromethylpyrazine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its chemical behavior.
Uniqueness: 5-Ethyl-2-trifluoromethylpyrazine is unique due to the presence of both an ethyl and a trifluoromethyl group on the pyrazine ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various applications.
Propiedades
Número CAS |
1365969-77-2 |
|---|---|
Fórmula molecular |
C7H7F3N2 |
Peso molecular |
176.14 g/mol |
Nombre IUPAC |
2-ethyl-5-(trifluoromethyl)pyrazine |
InChI |
InChI=1S/C7H7F3N2/c1-2-5-3-12-6(4-11-5)7(8,9)10/h3-4H,2H2,1H3 |
Clave InChI |
OPKPKXPKBROLGY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(C=N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B11910145.png)


![Benzo[b][1,7]naphthyridine](/img/structure/B11910182.png)





![6-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B11910206.png)




